N-(2-fluorophenyl)hex-4-ynamide
Beschreibung
Eigenschaften
Molekularformel |
C12H12FNO |
|---|---|
Molekulargewicht |
205.23g/mol |
IUPAC-Name |
N-(2-fluorophenyl)hex-4-ynamide |
InChI |
InChI=1S/C12H12FNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,4,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
CBZOKGMYNJQIBF-UHFFFAOYSA-N |
SMILES |
CC#CCCC(=O)NC1=CC=CC=C1F |
Kanonische SMILES |
CC#CCCC(=O)NC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Methyl Ester Derivative: Methyl 1-benzylpyrrolidine-2-carboxylate
Key Insight : Esterification improves solubility in organic solvents, facilitating synthetic modifications .
Amide Derivative: (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Key Insight : Amidation introduces hydrogen-bonding motifs critical for target engagement in enzyme inhibition .
Substituted Derivatives
trans-1-Benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic Acid
Key Insight : Boc protection enhances stability during solid-phase peptide synthesis .
(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic Acid
Key Insight : Methyl substitution introduces steric hindrance, altering conformational preferences in catalysis .
Q & A
Basic: What are the recommended methods for synthesizing N-(2-fluorophenyl)hex-4-ynamide, and how can purity be ensured?
Answer:
Synthesis should follow protocols for analogous fluorophenyl-substituted amides. A typical procedure involves coupling hex-4-ynoic acid derivatives with 2-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS). Ensure absence of unreacted starting materials or side products like N-acylurea (common in carbodiimide reactions) .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 acid/amine ratio) to minimize residual reactants .
Basic: How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy :
- Crystallography : Use SHELX programs for structure refinement. Optimize crystal growth via vapor diffusion (acetonitrile/diethyl ether). Resolve potential disorder in the alkyne moiety using restraints in SHELXL .
Basic: What computational approaches are suitable for modeling the electronic properties of this compound?
Answer:
- Quantum Mechanics : Perform DFT calculations (B3LYP/6-311++G**) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Use Gaussian 16 or ORCA .
- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) using GROMACS. Parameterize the force field with CGenFF .
- Docking Studies : If targeting biological receptors (e.g., opioid analogs), use AutoDock Vina to predict binding modes. Validate with MM-GBSA free energy calculations .
Advanced: How can researchers resolve discrepancies between experimental and computational data in the structural analysis of this compound?
Answer:
- Case Example : If DFT-predicted NMR shifts deviate from experimental data (e.g., alkyne proton position), consider:
- Solvent Effects : Re-run calculations with explicit solvent models (PCM or SMD) .
- Conformational Sampling : Use molecular dynamics to identify dominant conformers in solution .
- Cross-Validation : Compare with X-ray crystallography to confirm bond lengths/angles. Adjust torsional parameters in computational models .
Advanced: What strategies are effective in optimizing the synthetic yield of this compound while minimizing side reactions?
Answer:
- Side Reaction Mitigation :
- Alkyne Protection : Use TMS-protected hex-4-ynoic acid to prevent Glaser coupling. Deprotect post-amidation with TBAF .
- Catalyst Screening : Test palladium-free systems (e.g., CuI/EtN) to avoid metal-mediated side products .
- Yield Enhancement :
- Microwave Assistance : Reduce reaction time (30 mins at 100°C) to suppress decomposition .
- In Situ Monitoring : Use ReactIR to track amide bond formation and adjust reagent ratios dynamically .
Advanced: How should researchers design pharmacological assays to evaluate the biological activity of this compound, considering structural analogs?
Answer:
- Target Selection : Prioritize receptors based on structural analogs (e.g., fentanyl derivatives in ). Use radioligand binding assays for opioid receptors (μ, κ, δ) .
- Assay Design :
- Functional Activity : Measure cAMP inhibition in CHO cells expressing opioid receptors .
- Selectivity Screening : Test against off-targets (e.g., adrenergic, serotonin receptors) using broad-panel GPCR profiling .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to predict in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
